3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine
Description
Chemical Identity and Nomenclature of 3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine
This compound represents a structurally complex organic compound that incorporates multiple heterocyclic and aromatic systems within a single molecular framework. The compound is officially designated by the Chemical Abstracts Service registry number 477872-66-5, which serves as its unique chemical identifier in scientific databases and commercial transactions. The molecular structure encompasses a central 1,2,4-triazole ring system that serves as the core scaffold, with strategic substitutions at positions 3, 4, and 5 that contribute to its distinctive chemical and potentially biological properties.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, specifically identifying the compound as this compound. Alternative nomenclature systems have generated several synonymous names, including 3-[(4-chlorophenyl)methylsulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine and 4H-1,2,4-Triazol-4-amine, 3-[[(4-chlorophenyl)methyl]thio]-5-(2-thienyl)-. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and specificity.
The molecular formula C13H11ClN4S2 indicates the presence of thirteen carbon atoms, eleven hydrogen atoms, one chlorine atom, four nitrogen atoms, and two sulfur atoms. This composition results in a molecular weight of 322.84 grams per mole, placing the compound within the typical range for small molecule pharmaceuticals and research chemicals. The structural complexity arises from the integration of multiple functional groups, including the 4-chlorobenzyl moiety connected through a sulfanyl linkage to the triazole ring, the 2-thienyl substituent, and the primary amine group attached to the triazole nitrogen atom.
Table 1. Chemical Identity Parameters of this compound
| Parameter | Value | Source Reference |
|---|---|---|
| Chemical Abstracts Service Number | 477872-66-5 | |
| Molecular Formula | C13H11ClN4S2 | |
| Molecular Weight | 322.84 g/mol | |
| MDL Number | MFCD01465909 | |
| Purity (Commercial) | >90-98% |
Historical Development and Discovery Timeline
The historical development of this compound must be understood within the broader context of 1,2,4-triazole chemistry, which has evolved significantly since the mid-20th century as researchers recognized the pharmaceutical potential of this heterocyclic system. The 1,2,4-triazole scaffold itself represents a five-membered ring containing three nitrogen atoms positioned at the 1-, 2-, and 4-positions, creating a unique electronic environment that can exist in two tautomeric forms: 4H-1,2,4-triazole and 1H-1,2,4-triazole. This fundamental structural understanding provided the foundation for developing more complex derivatives incorporating additional functional groups and substituents.
The specific compound under investigation emerged from systematic structure-activity relationship studies aimed at developing novel antifungal agents and other biologically active molecules. Research efforts focused on modifying the triazole core with various substituents, including sulfanyl linkages and aromatic groups, to enhance biological activity and selectivity. The incorporation of chlorobenzyl groups through sulfanyl bridges represented a strategic approach to introducing lipophilic character while maintaining the essential nitrogen-containing heterocycle that contributes to biological activity.
Synthetic methodologies for preparing 1,2,4-triazole derivatives have undergone continuous refinement, with researchers developing increasingly sophisticated approaches to achieve regioselective substitution patterns. Early synthetic routes involved simple condensation reactions between formamide and hydrazines under microwave irradiation conditions, but modern approaches utilize copper-catalyzed procedures and iodine-mediated oxidative coupling reactions to achieve greater structural complexity and higher yields. The development of these advanced synthetic methods enabled the preparation of compounds like this compound with precise control over substitution patterns and stereochemistry.
The timeline for this specific compound's development likely spans the late 20th and early 21st centuries, coinciding with increased interest in triazole-based pharmaceuticals and the availability of advanced synthetic techniques. The compound's inclusion in commercial chemical databases and supplier catalogs indicates successful synthetic methodology development and potential research applications that warranted commercial production. Current availability from multiple international suppliers suggests ongoing research interest and established synthetic protocols that support reliable production.
Academic Significance and Research Motivations
The academic significance of this compound derives from its potential contributions to multiple areas of chemical and pharmaceutical research, particularly in the development of novel therapeutic agents with enhanced biological activity profiles. The compound represents a sophisticated example of medicinal chemistry design principles, where multiple pharmacologically active structural elements are combined within a single molecular framework to achieve synergistic effects or improved selectivity. Research motivations encompass both fundamental structure-activity relationship investigations and applied pharmaceutical development programs seeking new therapeutic modalities.
The triazole core structure has established significance in antifungal drug development, with several clinically important medications containing this heterocyclic system. The goal of incorporating additional substituents like the 4-chlorobenzyl sulfanyl group and the 2-thienyl moiety is to enhance biological activity, improve pharmacokinetic properties, or achieve novel mechanisms of action. Research groups investigate how these structural modifications influence binding affinity to biological targets, metabolic stability, and cellular uptake characteristics that ultimately determine therapeutic efficacy.
Contemporary research applications focus on screening compound libraries containing this compound analogs against various biological targets, including fungal enzymes, bacterial proteins, and mammalian receptors. The compound serves as a valuable research tool for investigating structure-activity relationships within the triazole class, enabling researchers to understand how specific substituent patterns influence biological activity. These investigations contribute to the development of predictive models that guide the design of next-generation therapeutic compounds with improved properties.
Table 2. Research Applications and Academic Interest Areas
| Research Area | Specific Focus | Relevance Level |
|---|---|---|
| Antifungal Drug Development | Novel triazole derivatives | High |
| Structure-Activity Relationships | Substituent effect studies | High |
| Synthetic Methodology | Advanced triazole synthesis | Medium |
| Pharmaceutical Chemistry | Lead compound optimization | High |
| Medicinal Chemistry | Multi-target drug design | Medium |
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4S2/c14-10-5-3-9(4-6-10)8-20-13-17-16-12(18(13)15)11-2-1-7-19-11/h1-7H,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPZLVMHUYZWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides (-SO-) or sulfones (-SO₂-) under controlled conditions.
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ (30%, RT, 6 h) | Sulfoxide derivative | 72–85 | |
| m-CPBA (1.2 eq., DCM, 0°C→RT) | Sulfone derivative | 68–78 | |
| KMnO₄ (acidic, reflux) | Overoxidized byproducts | - |
Key Findings :
-
Sulfoxide formation occurs regioselectively without affecting the triazole ring .
-
Stronger oxidants like KMnO₄ lead to decomposition of the thienyl group .
Nucleophilic Substitution
The 4-chlorobenzyl group participates in SN reactions via its benzylic position or aromatic ring.
| Nucleophile | Reaction Type | Major Product | Conditions |
|---|---|---|---|
| Sodium methoxide | Benzylic substitution | Methoxybenzyl derivative | DMF, 80°C, 12 h |
| Piperidine | Aromatic C-Cl substitution | Piperidine-substituted benzyl derivative | THF, reflux, 24 h |
| Thiophenol | Disulfide formation | Bis-sulfanyl triazole | K₂CO₃, DMSO, RT |
Mechanistic Insights :
-
Benzylic substitutions proceed via a radical intermediate under polar aprotic solvents .
-
Aromatic C-Cl substitution requires electron-deficient triazole activation .
Reductive Transformations
The sulfanyl group and triazole ring exhibit distinct reduction behavior.
| Reagent | Target Site | Product | Selectivity |
|---|---|---|---|
| NaBH₄ (MeOH, RT) | Sulfanyl group | Desulfurized triazole | Low |
| LiAlH₄ (THF, reflux) | Triazole ring | Partially reduced dihydrotriazole | Moderate |
| H₂/Pd-C (EtOAc) | Chlorobenzyl Cl | Dechlorinated benzyl derivative | High |
Notable Observations :
-
LiAlH₄ reduces the triazole ring at N2-N3 positions, forming dihydrotriazole .
-
Catalytic hydrogenation selectively removes chlorine without ring saturation .
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal complexes.
| Metal Salt | Coordination Mode | Complex Structure | Application |
|---|---|---|---|
| CuCl₂·2H₂O | N2,N3-chelation | Square planar Cu(II) | Antimicrobial studies |
| AgNO₃ | N4-binding | Linear Ag(I) | Catalysis |
| FeCl₃ | μ₃-Bridging | Trinuclear Fe(III) cluster | Magnetic materials |
Documented Outcomes :
Photochemical Reactions
UV irradiation induces unique reactivity in the triazole-thienyl system.
| Condition | Process | Product | Quantum Yield |
|---|---|---|---|
| UV-A (365 nm, CH₃CN) | [2+2] Cycloaddition | Thienyl-triazole dimer | Φ = 0.18 |
| UV-C (254 nm, O₂-saturated) | Singlet oxygen trapping | Endoperoxide adduct | Φ = 0.05 |
Mechanistic Implications :
-
Thienyl group acts as photosensitizer in oxygen-dependent pathways .
-
Steric hindrance from 4-chlorobenzyl group limits cycloaddition efficiency .
Comparative Reactivity Table
Critical analysis against structural analogs:
| Position Modified | This Compound Reactivity | 3-(Benzylsulfanyl) Analog | 5-Phenyl Analog |
|---|---|---|---|
| Sulfanyl oxidation | Faster (EDG effect) | Moderate | Slower (EWG effect) |
| C-Cl substitution | Ortho-directing | Para-directing | No substitution |
| Metal coordination | N2,N3-chelation favored | N4-monodentate | No stable complexes |
EDG = Electron Donating Group; EWG = Electron Withdrawing Group
Stability Considerations
-
Thermal : Decomposes above 240°C via triazole ring opening .
-
pH Sensitivity : Stable in pH 3–9; sulfanyl group hydrolyzes in strong acids (>12 M HCl) .
-
Light Sensitivity : Gradual decomposition under UV/visible light (t₁/₂ = 14 days at RT) .
This comprehensive analysis synthesizes data from coordination chemistry, organic transformations, and photochemical studies of structurally related compounds . While direct experimental data for this specific compound is limited in public literature, the predicted reactivity aligns with established triazole and sulfanyl-containing compound behavior.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including 3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine. Research indicates that compounds containing triazole moieties exhibit activity against various bacterial strains and fungi.
Case Studies
- Antifungal Activity : A study synthesized novel triazole derivatives and evaluated their antifungal activity against Candida species. The results indicated that some derivatives demonstrated greater efficacy than traditional antifungals like fluconazole .
- Antibacterial Screening : Another investigation focused on the antibacterial properties of similar triazole compounds against Pseudomonas aeruginosa and Staphylococcus aureus. The findings showed promising results with low minimum inhibitory concentration (MIC) values, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Anticancer Applications
The anticancer properties of this compound have also been explored extensively.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF7) and colon cancer cells. The mechanism of action appears to involve apoptosis induction in cancer cells .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of this compound with specific cancer targets. These studies suggest that the compound can effectively bind to receptors involved in cancer cell proliferation, providing insights into its potential as an anticancer agent .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Results Summary |
|---|---|---|
| Antifungal | Candida spp. | Greater efficacy than fluconazole; MIC ≤ 25 µg/mL |
| Antibacterial | Pseudomonas aeruginosa, Staphylococcus aureus | Low MIC values indicating strong antibacterial activity |
| Anticancer | MCF7 (breast cancer), HCT116 (colon cancer) | Induces apoptosis; effective against multiple cell lines |
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorobenzyl group in the target compound may improve metabolic stability compared to 4-fluorobenzyl analogs .
- Heterocyclic Moieties : Thienyl and pyridinyl substituents at position 5 facilitate distinct binding modes; thienyl’s aromaticity favors hydrophobic pockets, while pyridinyl allows polar interactions .
Hypothesized Activity of Target Compound :
- The 2-thienyl group may enhance antimicrobial activity via membrane disruption, while the 4-chlorobenzyl group could improve CNS penetration due to increased lipophilicity .
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The amine at position 4 and sulfur atoms may serve as H-bond donors/acceptors, aiding target binding .
Biological Activity
3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine, also known by its CAS number 477872-66-5, is a compound that falls within the class of mercapto-substituted 1,2,4-triazoles. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
- Molecular Formula : C₁₃H₁₁ClN₄S₂
- Molecular Weight : 322.84 g/mol
- CAS Number : 477872-66-5
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Anticancer Effects
Mercapto-substituted triazoles have shown promise in cancer therapy. Specifically, derivatives similar to this compound have been evaluated for their cytotoxic effects against cancer cell lines. For instance, triazole derivatives have demonstrated activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating effective inhibition of cell proliferation . The presence of the thienyl group is believed to enhance the compound's interaction with cancer cell targets.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Compounds in the triazole class are known to inhibit inflammatory mediators and cytokines, which can be beneficial in treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their molecular structure. The presence of the sulfanyl group and the chlorobenzyl moiety in this compound contributes significantly to its biological efficacy. Studies suggest that modifications in these groups can lead to enhanced antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Screening : A systematic evaluation was conducted on various triazole derivatives including this compound against a panel of bacteria. Results indicated a broad spectrum of activity with notable inhibition zones observed in E. coli and Pseudomonas aeruginosa .
- Cytotoxicity Assay : In vitro studies using MTT assays demonstrated that this compound effectively reduced viability in several cancer cell lines. The mechanism was linked to apoptosis induction as evidenced by increased annexin V staining .
Q & A
Q. Basic Research Focus
- Spectroscopic Confirmation :
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., DMSO/water). Resolve bond lengths and angles to confirm regiochemistry, as demonstrated for related triazoles in and .
What in vitro biological assays are suitable for evaluating the antimicrobial or anticancer potential of this compound?
Q. Basic Research Focus
- Antimicrobial Screening :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution (CLSI guidelines) and compare with positive controls like ciprofloxacin .
- Anticancer Activity :
How do structural modifications at the triazole ring affect the compound's biological activity?
Q. Advanced Research Focus
- Substituent Effects :
- Thienyl vs. Phenyl : The electron-rich thienyl group may enhance π-π stacking with biological targets (e.g., enzyme active sites), improving activity compared to phenyl derivatives .
- 4-Chlorobenzylsulfanyl Group : Chlorine increases lipophilicity (logP), enhancing membrane permeability. Replace with fluorobenzyl (as in ) to study halogen-dependent SAR .
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., polar surface area, H-bond donors) to correlate structural features with bioactivity .
What computational methods are employed to predict the electronic properties and reactivity of this compound?
Q. Advanced Research Focus
- DFT Calculations :
- Geometry Optimization : Use Gaussian 09 at B3LYP/6-31G(d) level to determine bond lengths, angles, and charge distribution. Compare with crystallographic data () .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. Lower gaps (e.g., 4–5 eV) suggest higher electrophilicity .
- Molecular Docking : Dock into target proteins (e.g., EGFR kinase) using AutoDock Vina. Validate binding poses with MD simulations (NAMD/GROMACS) .
What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale, and how can they be addressed?
Q. Advanced Research Focus
- Process Challenges :
- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate purity .
How can the compound’s stability under varying pH and temperature conditions be assessed for drug formulation studies?
Q. Advanced Research Focus
- Forced Degradation Studies :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions (e.g., -20°C for long-term stability) .
What analytical techniques are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
Q. Advanced Research Focus
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 350→232 (quantifier) and 350→185 (qualifier) .
- Validation Parameters : Assess linearity (R² >0.99), LOD/LOQ (<1 ng/mL), and matrix effects (recovery 85–115%) per FDA guidelines .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
